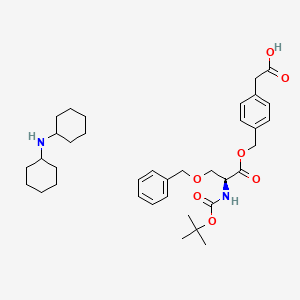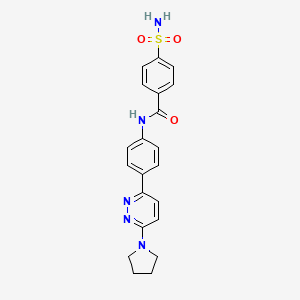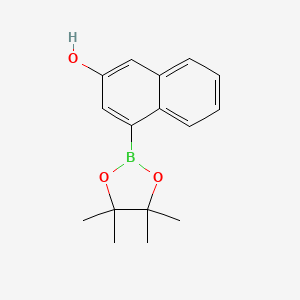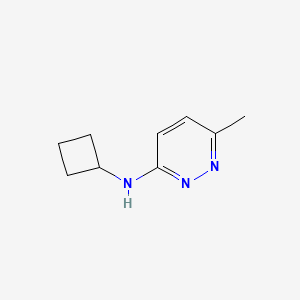
DicyClohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate is a complex organic compound primarily used in research settings. This compound features a variety of functional groups, including amine, ester, and carbamate moieties, which contribute to its diverse reactivity and utility in scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate typically involves several steps:
Formation of the amine component: : Dicyclohexylamine is a common starting material and can be synthesized by the reduction of cyclohexanone with ammonia.
Formation of the ester linkage: : The ester can be prepared through the reaction of the acid (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetic acid with dicyclohexylamine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).
Protection and deprotection of functional groups: : Protective groups such as tert-butoxycarbonyl (Boc) are used to prevent unwanted reactions at the amine sites. Deprotection is achieved under acidic conditions.
Industrial Production Methods
While specific industrial methods for this compound are not widely reported, the general steps of amine synthesis, esterification, and protective group chemistry are scalable and can be adapted for larger-scale production in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: : The ester functional group can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The compound can undergo nucleophilic substitution at the amine and ester sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Alkyl halides, acid chlorides.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted amines and esters.
Scientific Research Applications
Chemistry
Used in organic synthesis as a building block for more complex molecules.
Useful in the study of amine protection and deprotection strategies.
Biology
Studied for its potential interactions with biological molecules due to its diverse functional groups.
Can act as a model compound for studying ester and amine reactivity in biological systems.
Medicine
Can serve as a lead compound in the synthesis of therapeutic agents.
Industry
Applied in the development of novel materials and polymers.
Mechanism of Action
The compound exerts its effects through its functional groups:
Amine groups: : Interact with receptors or enzymes in biological systems, potentially modulating their activity.
Ester groups: : Can undergo hydrolysis, releasing active molecules.
Carbamate: : Often involved in interactions with enzymes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetates: : Differ primarily in their side chain composition.
Benzyl ethers: : Contain similar benzyl and ether linkages.
Amino acids derivatives: : Share amine and ester functionalities but differ in their overall structure.
Uniqueness
The combination of dicyclohexylamine and a benzyloxy-ester linkage is unique, offering a distinct set of chemical and biological properties.
The presence of a tert-butoxycarbonyl (Boc) group provides additional protection, enabling selective reactions.
By combining these structural elements, Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate stands out as a versatile and valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7.C12H23N/c1-24(2,3)32-23(29)25-20(16-30-14-18-7-5-4-6-8-18)22(28)31-15-19-11-9-17(10-12-19)13-21(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,20H,13-16H2,1-3H3,(H,25,29)(H,26,27);11-13H,1-10H2/t20-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYKUBQKFFGKS-BDQAORGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-acetyl-4-(2-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2451463.png)
![3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B2451466.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide](/img/structure/B2451468.png)
![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2451475.png)
![1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2451476.png)
![(E)-2-cyano-N-(2-fluorophenyl)-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2451477.png)
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)

